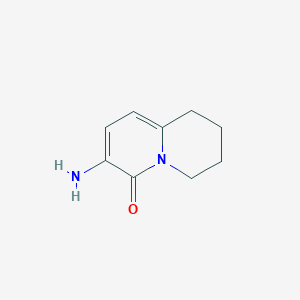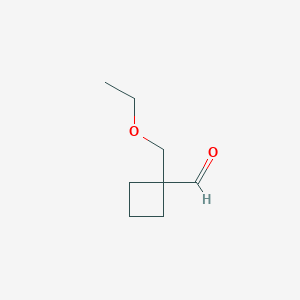
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is characterized by a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed:
Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol
Substitution: Products depend on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Wirkmechanismus
The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The ethoxymethyl group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1-carbaldehyde: Lacks the ethoxymethyl group, making it less sterically hindered and more reactive.
1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to different reactivity and properties.
Cyclobutane-1-carboxylic acid: The carboxylic acid derivative of cyclobutane, differing in functional group and reactivity.
Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the ethoxymethyl and aldehyde groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-(ethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-10-7-8(6-9)4-3-5-8/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
HGCUYVJOMKSUMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


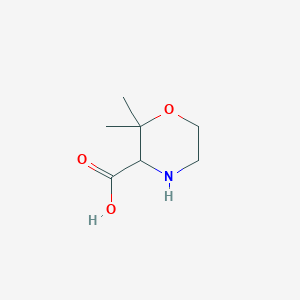
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
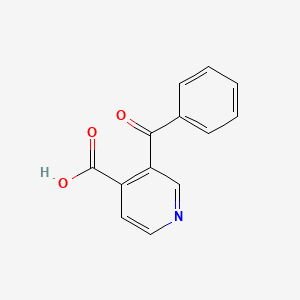
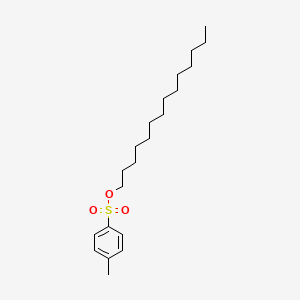
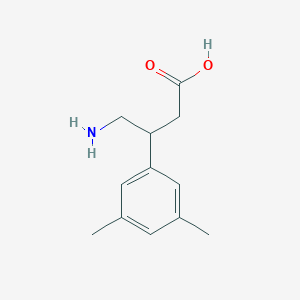
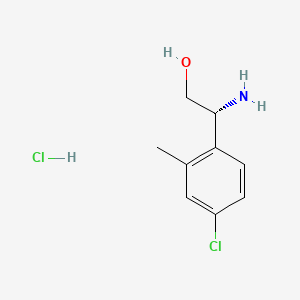
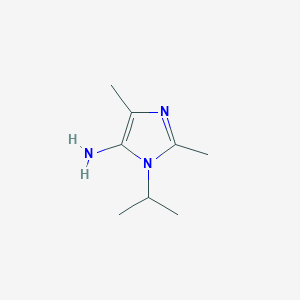

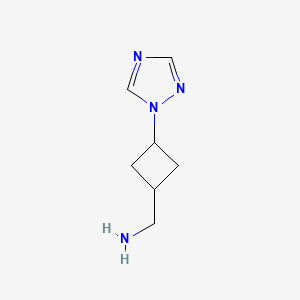
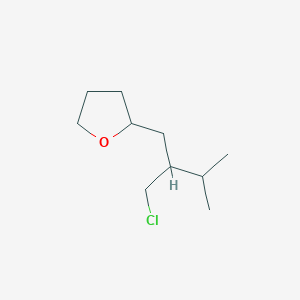
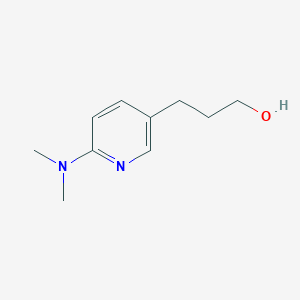
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
